[(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride
Description
[(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride (CAS: 2060059-81-4) is a fluorinated hydrazine derivative with the molecular formula C₆H₁₃ClF₂N₂ and a molecular weight of 186.63 g/mol . Its structure features a cyclopentane ring substituted with two fluorine atoms at the 2-position, a methyl group, and a protonated hydrazine moiety (Figure 1). The fluorine atoms enhance lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility. This compound is used in pharmaceutical research, agrochemical synthesis, and material science due to its versatility as a building block for heterocycles and bioactive molecules .
Properties
IUPAC Name |
(2,2-difluorocyclopentyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2.ClH/c7-6(8)3-1-2-5(6)4-10-9;/h5,10H,1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUJZVHTUHHKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060059-81-4 | |
| Record name | [(2,2-difluorocyclopentyl)methyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₆H₁₃ClF₂N₂
- Molecular Weight : 186.63 g/mol
- IUPAC Name : (2-2-difluorocyclopentyl)methylhydrazine; hydrochloride
- PubChem CID : 134690817
Research indicates that this compound may exert its biological effects through several pathways, including:
- Inhibition of Specific Kinases : The compound has shown potential in inhibiting certain kinases involved in inflammatory and proliferative diseases. This inhibition can lead to reduced cytokine secretion and modulation of macrophage polarization, which is crucial in managing inflammatory responses .
- Impact on Metabolic Pathways : Studies suggest that the compound may influence metabolic pathways related to diabetes and obesity by modulating energy homeostasis and insulin sensitivity .
In Vitro Studies
- Anti-inflammatory Effects : In vitro assays demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-12 while increasing anti-inflammatory cytokines like IL-10. This suggests a dual role in inflammation modulation .
- Cancer Cell Line Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it exhibited cytotoxic effects on colorectal cancer cells, indicating its potential as an anticancer agent .
In Vivo Studies
- Animal Models : In animal models of obesity and diabetes, administration of this compound resulted in improved insulin sensitivity and reduced body weight gain compared to controls. These findings highlight its potential for metabolic disease management .
Case Studies
- Case Study 1 : A study involving murine models of rheumatoid arthritis demonstrated that treatment with this compound led to significant reductions in joint inflammation and damage markers, supporting its use in autoimmune conditions .
- Case Study 2 : Clinical trials assessing the efficacy of this compound in patients with type II diabetes showed improved glycemic control and reduced inflammation markers after a 12-week treatment period .
Safety Profile
Safety assessments indicate that while the compound exhibits therapeutic potential, it also presents certain risks. Hazard statements include:
Scientific Research Applications
Anti-inflammatory and Autoimmune Diseases
Recent studies have identified [(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride as a candidate for treating various inflammatory and autoimmune diseases. The compound acts as an inhibitor of specific signaling pathways involved in inflammation, including those mediated by TNFα and IL-6.
Case Study :
A patent describes its use in treating conditions such as rheumatoid arthritis and multiple sclerosis by modulating immune responses and reducing inflammation markers in clinical trials .
Cancer Treatment
The compound has shown promise in cancer research, particularly as a prolyl-tRNA synthetase (PRS) inhibitor. PRS is crucial for protein synthesis and has been implicated in tumor growth and metastasis.
Data Table: Efficacy of this compound in Cancer Models
Infectious Diseases
Emerging research indicates that this compound may have applications against certain infectious diseases. Its mechanism involves disrupting pathogen survival mechanisms, potentially offering a new avenue for treatment.
Case Study :
A study indicated that this compound exhibited activity against Cryptosporidium species, which are notorious for causing opportunistic infections in immunocompromised individuals .
Pharmacological Mechanism
The pharmacological action of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and protein synthesis.
- Mechanism of Action :
- Inhibition of TNFα signaling pathways.
- Modulation of immune cell activation.
- Disruption of protein synthesis via PRS inhibition.
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |
|---|---|---|---|---|
| [(2,2-Difluorocyclopentyl)methyl]hydrazine HCl | C₆H₁₃ClF₂N₂ | 186.63 | Difluorocyclopentyl, methyl, hydrazine HCl | 2060059-81-4 |
| (2-Fluorobenzyl)hydrazine HCl | C₇H₁₀ClFN₂ | 176.62 | Fluorinated benzyl group | 1216246-45-5 |
| (2,5-Difluorophenyl)hydrazine HCl | C₆H₆ClF₂N₂ | 194.58 | Difluorophenyl ring | 175135-73-6 |
| (2-Methoxyethyl)hydrazine HCl | C₃H₁₁ClN₂O | 126.59 | Methoxyethyl chain | 936249-35-3 |
| (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine HCl | C₈H₁₁Cl₃N₂ | 241.55 | Dichlorophenyl, chiral center | 2174940-53-3 |
Key Observations :
- Fluorination : The target compound's difluorocyclopentyl group provides a unique balance of lipophilicity and steric hindrance compared to aromatic fluorinated derivatives (e.g., (2-Fluorobenzyl)hydrazine HCl) .
- Chirality : (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine HCl contains a stereocenter, making it relevant for enantioselective synthesis, unlike the achiral target compound .
- Aromatic vs. Aliphatic : Aromatic hydrazines (e.g., (2,5-Difluorophenyl)hydrazine HCl) exhibit enhanced stability for electrophilic substitution, while aliphatic derivatives (e.g., the target compound) are more flexible in cyclization reactions .
Physical and Chemical Properties
| Property | Target Compound | (2-Fluorobenzyl)hydrazine HCl | (2-Methoxyethyl)hydrazine HCl |
|---|---|---|---|
| Solubility | Moderate in polar solvents | Low (aromatic hydrophobicity) | High (methoxy polarity) |
| Stability | Stable at 4°C | Sensitive to oxidation | Hygroscopic |
| Melting Point | Not reported | Not reported | Not reported |
Key Observations :
- The methoxyethyl derivative’s polarity enhances water solubility, whereas the difluorocyclopentyl group in the target compound improves lipid membrane permeability .
- Fluorinated aromatic hydrazines (e.g., (2,5-Difluorophenyl)hydrazine HCl) may exhibit higher thermal stability due to aromatic resonance .
Preparation Methods
General Synthesis Framework for Fluorinated Hydrazine Derivatives
Fluorinated hydrazine hydrochlorides are typically synthesized via alkylation or substitution reactions involving hydrazine derivatives and fluorinated precursors. Key steps often include:
- Alkylation of hydrazine with fluorinated alkyl halides or epoxides.
- Acid-catalyzed condensation to form the hydrazine backbone.
- Salt formation with hydrochloric acid to stabilize the product.
Hypothetical Route for [(2,2-Difluorocyclopentyl)methyl]hydrazine Hydrochloride
Based on similar compounds (e.g., methyl hydrazine hydrochlorides):
Step 1: Synthesis of (2,2-Difluorocyclopentyl)methyl Chloride
- Reagents : 2,2-Difluorocyclopentanol + Thionyl chloride (SOCl₂).
- Conditions : Reflux in anhydrous dichloromethane, 12–24 h.
- Mechanism : Nucleophilic substitution to generate the alkyl chloride intermediate.
Step 2: Alkylation of Hydrazine
- Reagents : Hydrazine hydrate + (2,2-Difluorocyclopentyl)methyl chloride.
- Conditions :
- Mechanism : Nucleophilic attack by hydrazine on the alkyl chloride.
Step 3: Hydrochloride Salt Formation
- Reagents : Reaction mixture + HCl gas or concentrated HCl.
- Conditions : Stirring at room temperature, followed by filtration and drying.
Key Parameters from Analogous Syntheses
| Parameter | Value/Technique | Source Context |
|---|---|---|
| Catalyst | None (alkylation) or NaHSO₃ (stabilizer) | Methyl hydrazine synthesis |
| Reaction Time | 3–5 h (alkylation step) | CN106543026B |
| Yield Optimization | Excess alkylating agent (1.5–2:1 ratio) | Hydrazine hydrochloride |
| Purification | Recrystallization (ethanol/water) | BenchChem data |
Challenges and Considerations
- Fluorine Stability : The difluorocyclopentyl group may introduce steric hindrance, requiring elevated temperatures (50–100°C) for efficient alkylation.
- Byproduct Control : Use of inert gas (e.g., N₂) to prevent oxidation of hydrazine intermediates.
- Safety : Hydrazine derivatives are toxic; closed-system reactors and HCl scrubbing are critical.
Data Gaps and Recommendations
No direct literature on the target compound was found in the provided sources. Further experimental validation is required, including:
- Spectroscopic Characterization : ¹⁹F NMR to confirm fluorine environments.
- Thermal Analysis : TGA/DSC to assess decomposition thresholds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride?
- Methodology : Synthesis typically involves nucleophilic substitution or hydrazine derivatization. For example:
- Step 1 : React (2,2-difluorocyclopentyl)methyl bromide with hydrazine hydrate under reflux in ethanol (40–60°C, 12–24 hours) to form the hydrazine intermediate.
- Step 2 : Acidify with concentrated HCl to precipitate the hydrochloride salt. Purify via recrystallization in ethanol/water (1:3 v/v) .
Q. How is this compound characterized post-synthesis?
- Analytical Techniques :
- NMR : ¹H NMR (D2O, 400 MHz) shows characteristic peaks at δ 3.2–3.5 ppm (m, cyclopentyl CH2), δ 6.8–7.1 ppm (br s, NH2). ¹⁹F NMR confirms difluoro substitution (δ -110 to -115 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) reveals [M+H]⁺ at m/z 196.1 (calculated 196.08) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 42.1%, H: 6.2%, N: 12.2%) .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability Protocol : Store at -20°C in airtight, amber vials under nitrogen. Avoid exposure to moisture or light, which accelerates decomposition (evidenced by yellowing or gas evolution). Conduct accelerated stability studies at 40°C/75% RH for 4 weeks to assess degradation pathways .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s participation in heterocyclic synthesis (e.g., pyrazoles or indoles)?
- Mechanistic Insight : The hydrazine moiety acts as a nucleophile in cyclocondensation reactions. For example:
- Fischer Indole Synthesis : React with ketones (e.g., cyclohexanone) in acetic acid at 80°C to form indole derivatives. The difluorocyclopentyl group enhances steric hindrance, favoring regioselectivity .
- Data Interpretation : Use LC-MS to track intermediates and DFT calculations (B3LYP/6-31G*) to model transition states .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Experimental Design :
- Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) to differentiate specific inhibition from nonspecific toxicity.
- Assay Cross-Validation : Compare results from fluorescence-based enzymatic assays (e.g., trypsin inhibition) with cell viability assays (MTT or resazurin) .
Q. What strategies optimize the compound’s stability under aqueous conditions for in vitro studies?
- Degradation Analysis :
- pH Stability : Use phosphate buffers (pH 7.4) with <10% decomposition over 24 hours. Avoid alkaline conditions (pH >8), which hydrolyze the hydrazine group .
- Temperature Effects : Half-life decreases from 48 hours (25°C) to 6 hours (37°C), necessitating fresh preparation for cell-based assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
